molecular formula C14H11BrO B8205956 2-Bromo-9-methyl-9H-fluoren-9-ol

2-Bromo-9-methyl-9H-fluoren-9-ol

Cat. No.: B8205956
M. Wt: 275.14 g/mol
InChI Key: DRHZPKMRBSAXAU-UHFFFAOYSA-N
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Description

2-Bromo-9-methyl-9H-fluoren-9-ol is an organic compound with the molecular formula C14H11BrO. It is a derivative of fluorene, characterized by the presence of a bromine atom and a hydroxyl group on the fluorene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-9-methyl-9H-fluoren-9-ol can be synthesized through several methods. One common approach involves the bromination of 9-methylfluorene followed by hydroxylation. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The hydroxylation step can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9-methyl-9H-fluoren-9-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-9-methyl-9H-fluoren-9-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-9-methyl-9H-fluoren-9-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9-methyl-9H-fluoren-9-ol is unique due to the combination of a bromine atom and a hydroxyl group on the fluorene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-bromo-9-methylfluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-14(16)12-5-3-2-4-10(12)11-7-6-9(15)8-13(11)14/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHZPKMRBSAXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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